1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 741709-19-3
VCID: VC15942564
InChI: InChI=1S/C16H12N2/c1-18-15-8-7-12(11-17)9-14(15)10-16(18)13-5-3-2-4-6-13/h2-10H,1H3
SMILES:
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol

1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-

CAS No.: 741709-19-3

Cat. No.: VC15942564

Molecular Formula: C16H12N2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- - 741709-19-3

Specification

CAS No. 741709-19-3
Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
IUPAC Name 1-methyl-2-phenylindole-5-carbonitrile
Standard InChI InChI=1S/C16H12N2/c1-18-15-8-7-12(11-17)9-14(15)10-16(18)13-5-3-2-4-6-13/h2-10H,1H3
Standard InChI Key UEDPJEAILDTTLD-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)C#N)C=C1C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-2-phenyl-1H-indole-5-carbonitrile (C₁₆H₁₃N₂) features an indole core substituted at three positions:

  • 1-position: Methyl group (-CH₃)

  • 2-position: Phenyl group (-C₆H₅)

  • 5-position: Cyano group (-CN)

The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at the 1- and 2-positions enhance steric bulk, while the electron-withdrawing cyano group at the 5-position influences electronic properties and reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource Compound Analogy
Molecular formulaC₁₆H₁₃N₂Derived from
Molecular weight233.29 g/molCalculated from
IUPAC name1-methyl-2-phenyl-1H-indole-5-carbonitrileNomenclature rules
Canonical SMILESCN1C2=C(C=CC=C2)C(=C1C3=CC=CC=C3)C#NGenerated via PubChem rules

Synthesis Pathways

Critical Reaction Parameters

  • Temperature: 120–140°C for cyclization

  • Catalysts: PdCl₂ (10 mol%), Cu(OAc)₂ (1.1 equiv.)

  • Solvents: DMSO for cyanation; ethanol/water mixtures for extraction

Physicochemical Properties

Predicted Characteristics

Based on structural analogs:

  • Melting point: Estimated 110–120°C (cf. 106°C for indole-5-carbonitrile ; 97.6–99.5°C for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile )

  • Boiling point: ~450°C (extrapolated from 456°C for 1-methyl-2-phenyl-1H-indole-3-carboxylic acid )

  • Density: 1.18–1.25 g/cm³ (similar to indole derivatives )

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol

Table 2: Comparative Physicochemical Data

CompoundMelting Point (°C)Molecular Weight (g/mol)
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid -251.28
Indole-5-carbonitrile 106142.16
5-Methyl-2-phenyl-1H-indole-207.27

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